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Introduction and Drug Profile

Evacetrapib is a potent cholesteryl ester transfer protein (CETP) inhibitor that demonstrates significant

lipid-modifying effects by increasing high-density lipoprotein cholesterol (HDL-C) by 87% and decreasing

low-density lipoprotein cholesterol (LDL-C) by 29% at the 600 mg dose level according to clinical studies.

The pharmacokinetic profile of evacetrapib is characterized by a time to peak concentration (Tmax) of 4-

6 hours and a terminal half-life ranging from 24-44 hours, with steady-state concentrations achieved after

approximately 10 days of repeated dosing. Population pharmacokinetic (PopPK) modeling represents a

critical methodology for understanding the factors that contribute to variability in drug exposure and

response, thereby supporting optimized dosing strategies for diverse patient populations. Unlike traditional

pharmacokinetic approaches that require rich sampling designs, PopPK utilizes nonlinear mixed-effects

models that can accommodate sparse data collected during routine clinical care, making it particularly

valuable for studying drug behavior in real-world patient populations [1].

The development of a PopPK model for evacetrapib enables researchers to quantify inter-individual

variability in pharmacokinetic parameters and identify patient-specific factors that influence drug

exposure. This approach aligns with the broader goals of precision medicine by facilitating tailored dosing

recommendations based on individual patient characteristics. The regulatory acceptance of population
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approaches continues to grow, with health authorities recognizing their utility in supporting drug labeling

claims and dosing recommendations across special populations. For evacetrapib specifically, understanding

the population pharmacokinetics is essential for optimizing trial designs and potentially identifying

subpopulations that may benefit from dose adjustments [2] [3].

Data Collection Methods

Data Assembly and Handling

Source Data Compilation: Population pharmacokinetic analysis for evacetrapib should incorporate

data from all available clinical studies, including single ascending dose, multiple ascending dose, and

phase 2/3 trials in both healthy volunteers and patient populations. The dataset must include accurate

dosing records (dose amount, frequency, and duration), precise sampling times, and demographic

information for each subject. Particular attention should be paid to documenting meal effects as

evacetrapib is administered with a low-fat meal, which may influence its absorption profile. Data

should be scrutinized through graphical assessment before modeling to identify potential problems

such as transcription errors or implausible values that could adversely impact model development [1].

Handling Below Quantification Limits: All analytical methods have a lower limit of quantification

(LLOQ) below which concentrations cannot be reliably measured. For evacetrapib, the LLOQ was

established at 1 ng/mL using a validated LC/MS/MS method. Samples below this limit should be

appropriately flagged in the dataset. Research indicates that imputation methods such as setting BLQ

values to zero or LLOQ/2 produce biased results; therefore, preferred approaches include maximum

likelihood-based methods that account for the censored nature of these observations or omission with

justification when the percentage of BLQ samples is small (<5-10%) and randomly distributed across

the pharmacokinetic profile [1].

Bioanalytic Methods and Validation

The bioanalytical method for quantifying evacetrapib concentrations employs liquid chromatography

with tandem mass spectrometry (LC/MS/MS) with solid phase extraction using an anion exchange sorbent
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at basic pH. The method utilizes isotope-labelled drug (evacetrapib-13CD3) as an internal standard to

ensure accuracy and precision. During validation, the interassay accuracy ranged from -6.0% to 6.2%

relative error, while interassay precision ranged from 2.1% to 7.8% relative standard deviation, meeting

pre-specified acceptance criteria for bioanalytical method validation. This validated method provides the

foundational data for population model development, ensuring that the concentration measurements used in

the modeling process are accurate, precise, and reproducible [2].

Table 1: Key Pharmacokinetic Parameters of Evacetrapib from Clinical Studies

Parameter 10 mg Dose 100 mg Dose 300 mg Dose 600 mg Dose

Cmax (ng/mL) Data not

reported

Data not

reported

Data not

reported

Data not

reported

Tmax (h) 4-6 4-6 4-6 4-6

Half-life (h) 24-44 24-44 24-44 24-44

Time to steady-state
(days)

~10 ~10 ~10 ~10

Trough CETP Inhibition 65% 84% 91%

Structural Model Development

Base Model Selection

The structural model defines the typical concentration-time course of evacetrapib in the population. Based

on its pharmacokinetic characteristics, evacetrapib is a suitable candidate for a multi-compartmental

model given its extended half-life and distribution characteristics. The appropriate number of compartments

can be determined by plotting log concentration versus time and identifying distinct linear phases during

the declining concentration period. For evacetrapib, clinical data show a terminal elimination phase that is

log-linear, suggesting that a two-compartment model with first-order absorption and elimination may

adequately describe its pharmacokinetics. The structural model should be parameterized in terms of
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physiologically meaningful parameters such as clearance (CL), volume of distribution (V), and

intercompartmental clearance (Q) rather than hybrid rate constants, as these parameters are more easily

interpreted and compared across compounds [1].

During structural model development, several competing models should be evaluated, including one-,

two-, and three-compartment models with different absorption processes (first-order, zero-order, or mixed).

The model selection process should consider both statistical criteria and physiological plausibility. The final

structural model should adequately describe the observed data while remaining as parsimonious as possible.

For evacetrapib, particular attention should be paid to the absorption phase, as the drug is administered

orally with a low-fat meal, which may complex its absorption kinetics. The potential for enterophepatic

recycling should also be investigated given the extended half-life of the compound [1].

Parameterization and Estimation

Clearance Parameterization: Evacetrapib clearance should be parameterized as apparent oral

clearance (CL/F) since absolute bioavailability has not been determined in humans. The typical

population value for CL/F should be estimated with between-subject variability implemented using an

exponential error model according to the equation: CLi = TVCL × exp(ηCL,i), where CLi is the

individual clearance for subject i, TVCL is the typical population clearance, and ηCL,i is the individual-

specific random effect representing the deviation from the population value. This exponential error

structure ensures that individual clearances remain positive and approximates a log-normal

distribution for the parameter across the population [1].

Volume Parameterization: Similarly, the volume of distribution should be parameterized as

apparent volume (V/F) and implemented with an exponential error model. For a multi-compartment

model, both central and peripheral volumes (V2/F and V3/F) along with intercompartmental

clearance (Q/F) should be estimated. The structural model parameters should be scaled

allometrically using standard power equations (e.g., CLi = TVCL × (WTi/70)0.75) to account for

expected physiological relationships between body size and pharmacokinetic parameters, which

improves model stability and predictive performance [1].

Statistical Model Framework
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Inter-individual Variability

The statistical model component quantifies the unexplained (random) variability in evacetrapib

concentrations within the population. Between-subject variability (BSV) accounts for differences in

pharmacokinetic parameters between individuals and is typically modeled using an exponential error

structure according to the equation: Pi = TVP × exp(ηP,i), where Pi is the parameter value for individual i,

TVP is the typical population value, and ηP,i is a random variable following a normal distribution with mean

0 and variance ω². The magnitude of BSV is expressed as the coefficient of variation (CV%) and calculated

as CV% = 100% × sqrt(exp(ω²) - 1). For evacetrapib, BSV should be estimated for all key structural

parameters, with covariance between etas evaluated using a full block matrix or diagonal structure

depending on parameter correlations [1].

In addition to between-subject variability, between-occasion variability (BOV) should be considered for

evacetrapib if multiple dosing periods are available for the same subjects. BOV accounts for intra-

individual variability in pharmacokinetic parameters across different dosing occasions and can be

implemented by including an additional random effect for occasion. The occasion definition should be

based on physiological or study design considerations rather than arbitrary time periods. For example, in

evacetrapib studies, occasions might be defined as different study periods separated by washout phases,

allowing assessment of whether pharmacokinetic parameters remain consistent within subjects across

different treatment periods [1].

Residual Variability

Additive and Proportional Error Models: The residual unexplained variability (RUV) accounts

for measurement error, model misspecification, and within-subject variability. For evacetrapib, a

combined error model is typically appropriate, incorporating both proportional and additive

components according to the equation: Cobs,ij = Cpred,ij × (1 + εprop,ij) + εadd,ij, where Cobs,ij is the

observed concentration for individual i at time j, Cpred,ij is the model-predicted concentration, and

εprop,ij and εadd,ij are the proportional and additive residual error terms, respectively. The additive

component may be particularly important for handling residual variability near the LLOQ where

proportional error approaches zero [1].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 15 Tech Support

https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3636497/
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3636497/
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3636497/
https://www.smolecule.com/products/s548850?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Variance Model Selection: The structure of the residual error model should be evaluated using

objective function value comparisons and diagnostic plots. Alternative error models such as power

models or exponential error models may also be considered if they provide a better description of the

residual variability pattern. The magnitude of residual error provides important information about

model performance and can help identify potential model misspecifications or data quality issues. For

evacetrapib, the residual error should be evaluated across the concentration range, with particular

attention to periods of rapid concentration changes during absorption and distribution phases [1].

Table 2: Model Evaluation Criteria and Interpretation Guidelines

Evaluation
Method

Implementation Interpretation Guidelines

Likelihood Ratio
Test

Compare objective function values

(OFV) between nested models

ΔOFV > -3.84 (p < 0.05) for 1 degree of

freedom indicates significant improvement

Akaike
Information
Criterion

AIC = OFV + 2 × number of

parameters

Lower AIC suggests better model balancing

fit and complexity

Bayesian
Information
Criterion

BIC = OFV + log(N) × number of
parameters

ΔBIC > 6 indicates "strong evidence" for
better model

Visual Predictive
Check

Simulate 1000 datasets using final

model and compare with
observations

<10% of observed data points outside 90%

prediction interval indicates adequate
predictive performance

Covariate Model Development

Covariate Selection and Assessment

Covariate model development aims to explain variability in evacetrapib pharmacokinetics by identifying

patient characteristics that systematically influence drug exposure. The pre-specified covariates for
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evaluation should include demographic factors (age, weight, sex, race), physiological measures (renal and

hepatic function), and concomitant medications (particularly statins, as evacetrapib is often co-administered

with atorvastatin). The covariate search should follow a stepwise procedure with forward inclusion (α =

0.05) followed by backward elimination (α = 0.01) to ensure only statistically significant and clinically

relevant relationships are retained in the final model. Continuous covariates should be tested using power

models (e.g., CLi = TVCL × (WTi/70)θWT), while categorical covariates can be implemented using

proportional shift models (e.g., CLi = TVCL × θSEX if female) [1].

For evacetrapib, particular attention should be paid to potential drug-drug interactions with statins, as

combination therapy is a likely clinical use scenario. Clinical studies have demonstrated that co-

administration of evacetrapib with atorvastatin does not produce any clinically significant pharmacokinetic

interactions, but this should be formally evaluated in the population model. Additionally, body size

relationships should be implemented using allometric scaling with fixed exponents (0.75 for clearance

parameters, 1 for volumes) before conducting the covariate search, as this provides a physiologically based

foundation for understanding remaining variability. This approach reduces the likelihood of identifying

spurious relationships and improves model stability [3].

Covariate Model Implementation

Continuous Covariates: For continuous covariates such as body weight, age, or renal function,

relationships should be centered around a typical value (e.g., median or population mean) to improve

parameter estimability. The functional form of continuous covariate relationships should be evaluated

using visual assessment of empirical Bayesian estimates versus covariate values, which can help

identify linear, power, or more complex relationships. For evacetrapib, body weight has been shown

to influence the volume of distribution, with heavier subjects exhibiting larger distribution volumes.

All continuous covariate relationships should be checked for potential nonlinearities using

generalized additive modeling or step functions if simple power models provide inadequate

descriptions of the relationship [1].

Categorical Covariates: For categorical covariates such as sex, race, or presence of concomitant

medications, the effect should be parameterized as a fractional change from the reference category. The

reference category should be selected based on clinical relevance (e.g., male for sex, white for race)

to facilitate interpretation. The statistical significance of categorical covariates should be assessed

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 15 Tech Support

https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3636497/
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://www.sciencedirect.com/science/article/pii/S0002914914008881
https://www.smolecule.com/products/s548850?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3636497/
https://www.smolecule.com/products/s548850?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


using the likelihood ratio test, with clinical relevance determined by the magnitude of parameter

change and potential impact on dosing recommendations. For evacetrapib, studies in Japanese

populations have demonstrated similar pharmacokinetics to other racial groups, supporting the absence

of a significant race effect in the covariate model [3].

Model Evaluation Techniques

Qualification and Validation

Model evaluation is a critical step in ensuring the population pharmacokinetic model for evacetrapib is

robust, stable, and predictive. The internal validation process should include bootstrap evaluation, visual

predictive checks, and case deletion diagnostics. For bootstrap evaluation, at least 1000 resampled datasets

should be generated by sampling with replacement from the original dataset, and the final model should be

fitted to each bootstrap dataset. The resulting parameter estimates from the bootstrap runs should be

compared with the original model estimates, with good stability demonstrated by the median bootstrap

parameter values falling within ±10% of the original estimates. Additionally, the bootstrap confidence

intervals should be reasonably symmetrical around the original parameter estimates, indicating minimal bias

in the estimation process [1].

The visual predictive check (VPC) provides a powerful graphical method for assessing model predictive

performance. For the VPC, the final model should be used to simulate 1000 datasets of the same size and

design as the original dataset. The simulated concentrations are then used to generate prediction intervals

(typically the 5th, 50th, and 95th percentiles) which are overlaid with the observed percentiles. A well-

performing model will show the observed percentiles generally falling within the confidence intervals of

the simulated percentiles across the entire time course. For evacetrapib, VPCs should be stratified by key

factors such as dose level, administration with food, and co-medication with statins to verify adequate

predictive performance across these important subpopulations [1].

Diagnostic and Goodness-of-Fit Plots
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Observation vs Prediction Plots: Goodness-of-fit should be assessed through a series of diagnostic

plots including population predictions versus observations, individual predictions versus observations,

conditional weighted residuals versus time and predictions. The population predictions versus

observations plot should show points symmetrically distributed around the line of identity, while the

individual predictions plot should demonstrate improved agreement with less bias. For evacetrapib,

particular attention should be paid to the performance in the absorption phase and during the

terminal elimination phase, as these regions often present the greatest modeling challenges. Any

systematic trends in the residual plots may indicate model misspecification and should be investigated

through model refinement [1].

Parameter Distributions and Shrinkage: The distribution of empirical Bayes estimates (ETAs)

should be approximately normal for each random effect parameter, with the absence of extreme

outliers. The shrinkage of ETAs should be calculated to assess the reliability of individual parameter

estimates and to guide the interpretation of eta-epsilon correlation plots. High shrinkage (>30-40%)

indicates that the individual estimates are "shrunken" toward the population mean and may limit their

utility for individual dose forecasting or covariate relationship identification. For evacetrapib models,

low to moderate shrinkage is desirable, particularly for parameters that may be important for dose

individualization in clinical practice [1].

Implementation and Software

Software Options and Selection

Multiple software packages are available for population pharmacokinetic modeling, with the selection

depending on factors such as user familiarity, organizational support, and regulatory acceptance. The most

widely used packages include NONMEM, which has extensive historical usage and regulatory familiarity;

Monolix, which provides a user-friendly interface and robust estimation algorithms; and R-based solutions

such as nlmixr, which offers flexibility and integration with comprehensive statistical and graphical

capabilities. For evacetrapib population modeling, the software choice should support the complex model

structures that may be required, including multiple compartments, delayed absorption, and nonlinear

processes. Additionally, the software should provide comprehensive diagnostic tools and support for

simulation-based model evaluation methods such as visual predictive checks [1].
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Regardless of the specific software selected, the estimation method should be carefully considered. The

first-order conditional estimation with interaction (FOCEI) method represents a standard approach that

generally provides unbiased parameter estimates. However, newer stochastic approximation expectation-

maximization (SAEM) algorithms, available in software such as Monolix, may offer advantages for

complex models or problematic datasets. The estimation settings (number of iterations, tolerance, etc.)

should be adjusted to ensure convergence, with multiple starting points utilized when possible to verify

identification of the global rather than a local minimum of the objective function. For evacetrapib, given its

relatively straightforward pharmacokinetics, both FOCEI and SAEM methods would be expected to provide

similar results [1].

Estimation Algorithms and Settings

Objective Function Evaluation: The model estimation process seeks to minimize the objective

function value (OFV), which is proportional to -2 × log-likelihood. The OFV provides a basis for

comparing nested models through the likelihood ratio test, with a decrease of 3.84 points (for 1 degree

of freedom) representing a statistically significant improvement at α = 0.05. For non-nested models,

information criteria such as Akaike Information Criterion (AIC = OFV + 2 × P) and Bayesian

Information Criterion (BIC = OFV + log(N) × P) should be used, where P is the number of parameters

and N is the number of observations. These criteria balance model fit with complexity, penalizing the

addition of parameters that provide only marginal improvements in fit [1].

Convergence Assessment: Model convergence should be rigorously assessed through examination of

covariance step output, parameter gradient values, and stability of estimates across successive

iterations. The covariance matrix should be obtainable for the final model, with reasonable standard

errors for all parameters (typically <50% of the parameter estimate for fixed effects). For evacetrapib

models, particular attention should be paid to the precision of intercompartmental parameters (Q

and V3), which often have higher uncertainty than central compartment parameters. If convergence

problems occur, potential solutions include simplifying the model, improving initial estimates,

modifying the estimation method, or resolving data issues that may be contributing to instability [1].

Visualization with Graphviz
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Population PK Model Structure

The following Graphviz diagram illustrates the structural model components and their relationships in

evacetrapib population pharmacokinetic modeling:

Evacetrapib Population PK Model Structure
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Model Development Workflow
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The following Graphviz diagram illustrates the systematic workflow for evacetrapib population

pharmacokinetic model development:
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Evacetrapib PopPK Model Development Workflow
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Model Application & Simulation

Click to download full resolution via product page

Conclusion

The population pharmacokinetic modeling of evacetrapib provides a comprehensive framework for

understanding the factors that influence drug exposure and response in diverse patient populations. Through

the systematic application of the methodologies described in these application notes, researchers can develop

robust population models that support drug development decisions, optimize dosing strategies, and

potentially inform regulatory submissions. The visualization approaches using Graphviz enhance

comprehension of complex model structures and development workflows, facilitating communication across

multidisciplinary teams. As the field of pharmacometrics continues to evolve, the principles outlined for

evacetrapib can be adapted to other compounds in development, contributing to more efficient and

informative drug development programs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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2. Effects of the cholesteryl ester transfer protein inhibitor ... [pmc.ncbi.nlm.nih.gov]

3. Efficacy, Safety, Tolerability, and Pharmacokinetic Profile of ... [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols for Evacetrapib

Population Pharmacokinetic Modeling]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548850#evacetrapib-population-pharmacokinetic-modeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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